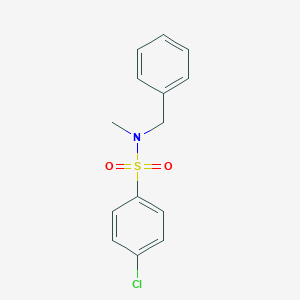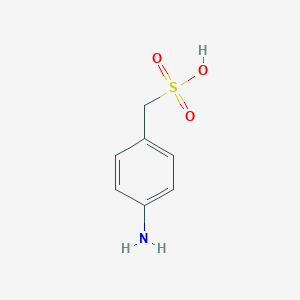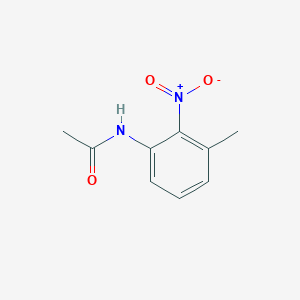
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It is a small molecule that has shown significant potential in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile tool for scientific research.
However, one of the limitations of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine its efficacy and safety in human trials.
Direcciones Futuras
There are several future directions for research on 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its efficacy in various cancer types and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of various inflammatory diseases and exploring its mechanism of action in more detail.
Additionally, more research is needed to determine its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its mechanism of action in more detail.
Conclusion:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a promising compound that has shown significant potential in scientific research applications. Its low toxicity and wide range of potential applications make it a versatile tool for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylethylamine with hydrazine hydrate and sodium hydroxide in ethanol. The resulting product is then treated with chloroacetyl chloride to yield 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine.
Aplicaciones Científicas De Investigación
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has shown significant potential in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
Clave InChI |
BOUSFHMHFMNBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)


![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)

![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)